molecular formula C14H14O4 B1620850 Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate CAS No. 80035-52-5

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

Cat. No. B1620850
CAS RN: 80035-52-5
M. Wt: 246.26 g/mol
InChI Key: AUZLBHFNOOBPJL-UHFFFAOYSA-N
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Description

“Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate” is a chemical compound with the molecular formula C14H14O4 . It has a molecular weight of 246.26 g/mol . The IUPAC name for this compound is methyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate” consists of a cyclohexane ring with two carbonyl groups at the 2,4-positions, a phenyl group at the 6-position, and a carboxylate group attached to the cyclohexane ring . The exact mass of the compound is 246.08920892 g/mol .


Physical And Chemical Properties Analysis

“Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate” has several computed properties. It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has three rotatable bonds . The topological polar surface area is 60.4 Ų . The compound has a complexity of 355 .

Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis and properties of various derivatives related to methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate. For instance, Śladowska et al. (1990) explored the synthesis of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate, a compound structurally similar to methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate, by condensation with phenyl or cyclohexyl isocyanates (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Photolysis and Thermolysis Studies

Koch et al. (2014) conducted a study on ketene-ketene interconversion involving compounds similar to methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate. They observed the effects of flash vacuum thermolysis and Ar-matrix isolation on related compounds, providing insights into their thermal and photolytic behavior (Koch, Blanch, & Wentrup, 2014).

Catalytic and Biological Activity

Eley et al. (2001) investigated a solvolytic C-C cleavage reaction of 6-acetoxycyclohexa-2,4-dienones, which bear structural resemblance to the compound . Their findings have implications for understanding the catalytic mechanisms of certain enzymes, potentially offering insights into the biological activities of similar compounds (Eley, Crowley, & Bugg, 2001).

Prototropy and Radical Scavenging Activity

In a study by Kaştaş et al. (2017), the prototropy and radical scavenging activities of Schiff bases structurally related to methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate were examined. Their research contributes to understanding the potential therapeutic and industrial applications of these compounds (Kaştaş, Kaştaş, Güder, Gür, Muğlu, & Büyükgüngör, 2017).

Applications in Polymer Science

In the field of polymer science, Tong et al. (2014) investigated the thermal hazards associated with epoxy resins, including compounds structurally similar to methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate. Their work provides valuable safety information for the handling and processing of these materials (Tong, Chen, Tsai, Cao, Chen, & Shu, 2014).

properties

IUPAC Name

methyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-18-14(17)13-11(7-10(15)8-12(13)16)9-5-3-2-4-6-9/h2-6,11,13H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZLBHFNOOBPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CC(=O)CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383052
Record name methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

CAS RN

80035-52-5
Record name methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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